4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
CAS No.: 1021262-57-6
Cat. No.: VC5154199
Molecular Formula: C15H13N5O5S2
Molecular Weight: 407.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021262-57-6 |
|---|---|
| Molecular Formula | C15H13N5O5S2 |
| Molecular Weight | 407.42 |
| IUPAC Name | 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H13N5O5S2/c1-8-6-12(19-25-8)20-27(23,24)10-4-2-9(3-5-10)16-7-11-13(21)17-15(26)18-14(11)22/h2-7H,1H3,(H,19,20)(H3,17,18,21,22,26) |
| Standard InChI Key | CVNDPROBVCUPAC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name Breakdown
The systematic name 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide reflects its complex architecture:
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Benzene-1-sulfonamide core: A sulfonamide group (-SO₂NH₂) is attached to the para position of a benzene ring.
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4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino} substituent: A 1,3-diazinane ring (six-membered heterocycle with two nitrogen atoms) modified with dioxo (O=C-) and sulfanylidene (S=) groups at positions 4, 6, and 2, respectively. A methylidene (=CH-) group bridges the diazinane and the benzene ring via an amino linkage.
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N-(5-methyl-1,2-oxazol-3-yl) group: A 5-methyloxazole moiety is bonded to the sulfonamide nitrogen.
Structural Representation
The compound’s structure (Figure 1) combines aromatic, heterocyclic, and sulfonamide functionalities, enabling diverse reactivity. Key features include:
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Conjugation: The diazinane’s sulfanylidene and dioxo groups create π-conjugation, potentially enhancing electronic delocalization .
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Hydrogen-bonding sites: The sulfonamide NH and oxazole nitrogen may participate in intermolecular interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions (Table 1):
Key Observations:
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Step 1 utilizes thiourea cyclization with β-keto esters, a method validated in patent JP2020050667A for analogous diazinanes .
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Step 4 employs DCC-mediated coupling, a strategy adapted from benzoic acid derivatization techniques.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 6.78 (s, 1H, oxazole), 3.12 (s, 3H, CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N) .
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XRD Analysis: Monoclinic crystal system (space group P2₁/c), with intermolecular S···O interactions stabilizing the lattice .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (23 mg/mL), sparingly soluble in water (<0.1 mg/mL).
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Thermal Stability: Decomposition onset at 218°C (TGA), correlating with the loss of sulfonyl groups .
Acid-Base Behavior
The sulfonamide NH exhibits weak acidity (pKa ≈ 9.5), while the oxazole nitrogen remains basic (pKa ≈ 3.8).
Biological Activity and Applications
Enzyme Inhibition
Preliminary assays indicate inhibitory activity against carbonic anhydrase IX (IC₅₀ = 1.2 µM), likely due to sulfonamide-Zn²+ coordination .
Agricultural Applications
Analogous sulfanylidene-diazinanes demonstrate pest control efficacy, suggesting potential use as fungicides or herbicides .
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